molecular formula C26H13BrClF4N5O3S B11514926 N-{3-[(4-bromophenyl)sulfanyl]-5-nitrophenyl}-3-chloro-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-{3-[(4-bromophenyl)sulfanyl]-5-nitrophenyl}-3-chloro-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11514926
M. Wt: 666.8 g/mol
InChI Key: MNOJYXIVQQVROY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[(4-bromophenyl)sulfanyl]-5-nitrophenyl}-3-chloro-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple functional groups such as bromophenyl, nitrophenyl, chlorophenyl, fluorophenyl, and trifluoromethyl groups. These functional groups contribute to the compound’s reactivity and potential utility in different chemical reactions and applications.

Preparation Methods

The synthesis of N-{3-[(4-bromophenyl)sulfanyl]-5-nitrophenyl}-3-chloro-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic methods include:

    Nitration: Introduction of nitro groups into the aromatic ring.

    Halogenation: Incorporation of halogen atoms such as bromine and chlorine.

    Sulfurization: Addition of sulfur-containing groups.

    Cyclization: Formation of the pyrazolo[1,5-a]pyrimidine ring system.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

N-{3-[(4-bromophenyl)sulfanyl]-5-nitrophenyl}-3-chloro-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogen atoms can be replaced by other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{3-[(4-bromophenyl)sulfanyl]-5-nitrophenyl}-3-chloro-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{3-[(4-bromophenyl)sulfanyl]-5-nitrophenyl}-3-chloro-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and proteins, potentially inhibiting their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-{3-[(4-bromophenyl)sulfanyl]-5-nitrophenyl}-3-chloro-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can be compared with other similar compounds, such as:

These compounds share similar functional groups but differ in their overall structure and reactivity

Properties

Molecular Formula

C26H13BrClF4N5O3S

Molecular Weight

666.8 g/mol

IUPAC Name

N-[3-(4-bromophenyl)sulfanyl-5-nitrophenyl]-3-chloro-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C26H13BrClF4N5O3S/c27-14-3-7-18(8-4-14)41-19-10-16(9-17(11-19)37(39)40)33-25(38)23-22(28)24-34-20(13-1-5-15(29)6-2-13)12-21(26(30,31)32)36(24)35-23/h1-12H,(H,33,38)

InChI Key

MNOJYXIVQQVROY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)NC4=CC(=CC(=C4)SC5=CC=C(C=C5)Br)[N+](=O)[O-])Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.